molecular formula C20H18N4O2 B11144044 N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11144044
M. Wt: 346.4 g/mol
InChI Key: FHDYTKHBTFGDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound that combines the structural features of indole and phthalazine derivatives The indole moiety is a common structural motif in many biologically active compounds, while the phthalazine ring system is known for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the coupling of tryptamine with a phthalazine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the phthalazine derivative and the amine group of tryptamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The phthalazine ring can be reduced under appropriate conditions.

    Substitution: The compound can undergo substitution reactions at the indole or phthalazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the phthalazine ring can yield dihydrophthalazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The indole moiety may interact with serotonin receptors, while the phthalazine ring could modulate enzyme activity or protein-protein interactions. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to the combination of the indole and phthalazine moieties, which may confer distinct pharmacological properties compared to other similar compounds

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c25-19(13-24-20(26)17-7-2-1-5-14(17)12-23-24)21-10-9-15-11-22-18-8-4-3-6-16(15)18/h1-8,11-12,22H,9-10,13H2,(H,21,25)

InChI Key

FHDYTKHBTFGDDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.